4-Bromo-2-methoxyphenol
Overview
Description
Synthesis Analysis
4-Bromo-2-methoxyphenol and its derivatives are synthesized through various methods. For instance, the synthesis of related compounds involves spectroscopic, XRD, and DFT approaches to understand their chemical activity and molecular structure (Demircioğlu et al., 2019). Another approach involves oxidative bromination at low temperatures to achieve high yields (Ren Qun-xiang, 2004).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using X-ray diffraction, spectroscopic methods, and DFT calculations. These studies reveal important aspects of their molecular geometry, intra and intermolecular interactions (Albayrak et al., 2011; Yıldırım et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and potential interactions of this compound with other molecules, such as DNA bases, have been investigated using various computational methods. These studies help in understanding the compound's behavior in biological systems and its potential applications (Demircioğlu et al., 2019).
Physical Properties Analysis
Investigations into the physical properties of this compound derivatives, such as their thermodynamic properties, vapor pressure, and spectroscopic characteristics, provide valuable data for their potential applications. These properties are studied using calorimetry, thermochemistry, and quantum-chemical calculations (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, tautomerism, and interactions with metal ions, are explored through computational studies. These analyses provide insights into the compound's stability, electronic structure, and potential as a ligand in metal complexes (Tanak, 2019).
Scientific Research Applications
Thermochemistry and Hydrogen Bonding Studies
Methoxyphenols, including compounds like 4-Bromo-2-methoxyphenol, are key structural fragments in various antioxidants and biologically active molecules. They are known for their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Research by Varfolomeev et al. (2010) delved into the thermochemical properties of methoxyphenols, exploring their enthalpies of formation, vapor pressure, and vaporization enthalpies, among other aspects. This work provides valuable insights into the relations between the properties and structures of these compounds, including this compound (Varfolomeev et al., 2010).
Antibacterial Properties
Xu et al. (2003) identified that bromophenols, which include derivatives like this compound, exhibit antibacterial properties. These compounds were isolated from the marine alga Rhodomela confervoides and showed moderate activity against various bacterial strains. This discovery highlights the potential application of this compound in developing antibacterial agents (Xu et al., 2003).
Antioxidant Activity
The antioxidant properties of bromophenols, including this compound derivatives, were studied by Li et al. (2011). They isolated various naturally occurring bromophenols from the marine red alga Rhodomela confervoides and evaluated their free radical scavenging activities. These compounds, including derivatives of this compound, demonstrated potent activities, suggesting their utility as natural antioxidants in food and pharmaceutical industries (Li et al., 2011).
Spectroscopic Analysis and Chemical Activity
Research by Demircioğlu et al. (2019) on a compound closely related to this compound, namely (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, used spectroscopic and X-ray diffraction techniques for characterization. This study's findings on molecular electrostatic potential, Fukui function, and other properties provide a broader understanding of the chemical activity of related bromophenol derivatives, including this compound (Demircioğlu et al., 2019).
Cancer Research and Treatment
Bromophenol derivatives, including those structurally related to this compound, have been explored for their potential in cancer treatment. For instance, a novel bromophenol derivative, BOS-102, showed significant anticancer activities on human lung cancer cell lines by inducing cell cycle arrest and apoptosis. This research by Guo et al. (2018) indicates the potential of this compound derivatives in developing anticancer drugs (Guo et al., 2018).
Environmental Applications
The study of the degradation of 4-Bromophenol, a compound related to this compound, by Xu et al. (2018), provides insights into the environmental applications of these compounds. They investigated the degradation mechanism, kinetics, and toxicity of 4-Bromophenol in water treatment processes, which can be relevant for understanding the environmental impact of related bromophenols (Xu et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
This compound acts as a slow, tight-binding inhibitor of InhA . It interacts with InhA, inhibiting its activity and thereby disrupting the synthesis of mycolic acids .
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including mycolic acids. By inhibiting InhA, this compound disrupts the production of these essential components, affecting the integrity and function of the bacterial cell wall .
Result of Action
The inhibition of InhA by this compound leads to the disruption of mycolic acid synthesis. This disruption affects the integrity of the bacterial cell wall, potentially leading to cell death . The exact molecular and cellular effects of this compound’s action require further investigation.
Safety and Hazards
4-Bromo-2-methoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
There are several papers related to this compound. For example, one paper discusses the use of this compound in the synthesis of a series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones . Another paper titled “4-Bromo-5-(chloromethyl)-2-methoxyphenol” by Matthias Treu and Ulrich Jordis discusses the compound in more detail .
properties
IUPAC Name |
4-bromo-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSIIJQOEGXWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294267 | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7368-78-7 | |
Record name | 7368-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical methods used to detect and quantify 4-Bromo-2-methoxyphenol in complex mixtures?
A1: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to determine the concentration of this compound in cosmetics. [] This technique allows for the separation and identification of different components within a sample, even at low concentrations. Researchers utilized an Agilent 6890N-5975 GC-MS system equipped with a DB-5MS GC column for this purpose. []
Q2: Can you elaborate on the use of this compound in the synthesis of natural products?
A2: this compound serves as a key starting material in the asymmetric total synthesis of (+)-eudesmadiene-12,6-olide and (+)-frullanolide, two naturally occurring sesquiterpene lactones. [] This highlights the compound's versatility in constructing complex molecular architectures relevant to natural product chemistry.
Q3: What is the significance of determining the limit of detection for this compound in specific applications?
A3: Understanding the limit of detection (LOD) for this compound is crucial, especially in fields like cosmetics, where it acts as a preservative. [] The established LOD for this compound in cosmetic products is 0.5 mg/L using GC-MS. [] This information ensures accurate quantification and regulatory compliance within these industries.
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